![molecular formula C13H19N3O3S B14151515 N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea CAS No. 89135-92-2](/img/structure/B14151515.png)
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea is an organic compound with a complex structure that includes a urea backbone substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N-methylurea with 2-methyl-1-(methylsulfanyl)propylamine and 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-chlorophenyl)urea
- N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-methoxyphenyl)urea
- N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-aminophenyl)urea
Uniqueness
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
89135-92-2 |
|---|---|
Molekularformel |
C13H19N3O3S |
Molekulargewicht |
297.38 g/mol |
IUPAC-Name |
1-methyl-1-(2-methyl-1-methylsulfanylpropyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H19N3O3S/c1-9(2)12(20-4)15(3)13(17)14-10-5-7-11(8-6-10)16(18)19/h5-9,12H,1-4H3,(H,14,17) |
InChI-Schlüssel |
GSWGGZGAPOUFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(N(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


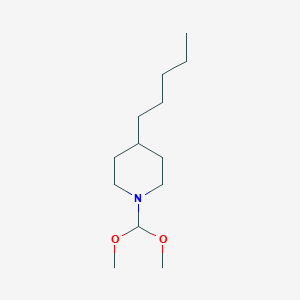

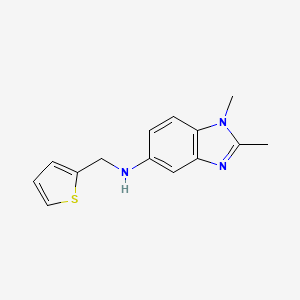
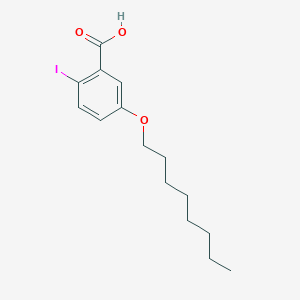
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
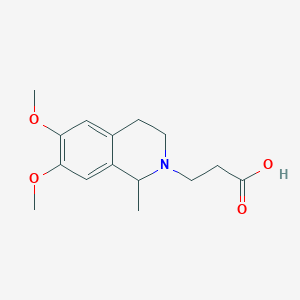
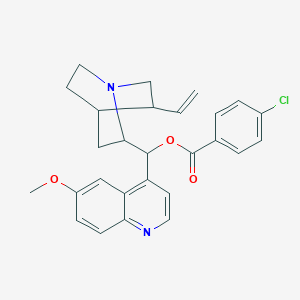

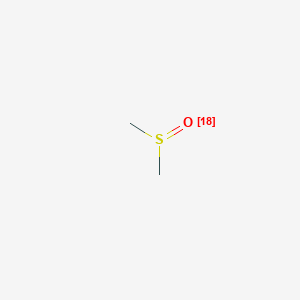
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)

